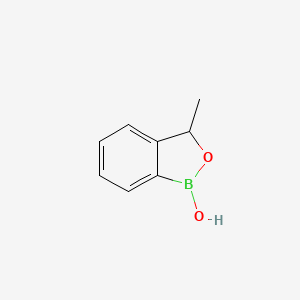

3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Properties

IUPAC Name |

1-hydroxy-3-methyl-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPUTGGBBYKMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2C(O1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Architecture & Therapeutic Potential of 3-Methyl-Substituted Benzoxaboroles

The following technical guide details the chemical structure, synthesis, and pharmacological profile of 3-methyl-substituted benzoxaborole derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

Benzoxaboroles (dihydrobenzoxaboroles) represent a privileged scaffold in medicinal chemistry, distinguished by their unique boron-driven reactivity.[1][2][3][4] Unlike acyclic boronic acids, the benzoxaborole core features a boron atom fused within a five-membered oxaborole ring, imparting exceptional hydrolytic stability and enhanced Lewis acidity.

This guide focuses on 3-methyl-substituted benzoxaboroles , a specific subclass where the benzylic carbon (C3) is functionalized. This structural modification is not merely cosmetic; it fundamentally alters the physicochemical landscape of the molecule—modulating ring strain, pKa, and the equilibrium between open (boronic acid) and closed (oxaborole) forms. While 3-aminomethyl variants (e.g., AN6426) have shown potent antimalarial activity, the fundamental 3-methyl substitution serves as a critical probe for optimizing metabolic stability and target residence time.

Structural Fundamentals & Boron Chemistry

The Benzoxaborole Core & Numbering

The IUPAC numbering for the 2,1-benzoxaborole system assigns the oxygen atom as position 1 and the boron atom as position 2. The carbon atom within the five-membered heterocyclic ring is position 3 (the benzylic position).

-

Core Scaffold: 1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[5]

-

3-Methyl Derivative: Introduction of a methyl group at C3 creates a chiral center, resulting in (3R) and (3S) enantiomers.

The "Gem-Dimethyl" Effect and Ring Strain

The introduction of a methyl group at C3 exerts a profound steric influence known as the Thorpe-Ingold effect (or gem-dimethyl effect, particularly in 3,3-disubstituted analogs).

-

Ring Strain Release: The five-membered oxaborole ring is inherently strained. Substitution at C3 compresses the internal bond angle at that carbon, which paradoxically relaxes the strain on the boron atom, stabilizing the closed ring form over the open 2-formylphenylboronic acid tautomer.

-

Modulation of Lewis Acidity (pKa Shift):

-

Unsubstituted Benzoxaborole: pKa ≈ 7.3. The high ring strain forces the boron to adopt a more pyramidalized geometry, increasing its Lewis acidity (avidity for OH⁻ or diols).

-

3-Methyl/3,3-Dimethyl Substitution: pKa ≈ 8.3. The steric bulk and strain release stabilize the neutral trigonal planar form, making the boron less Lewis acidic.

-

Implication: A higher pKa means weaker binding to biological diols (e.g., tRNA terminal adenosine), which explains why simple 3-methyl analogs often show reduced potency compared to their unsubstituted parents (e.g., Tavaborole) unless the substituent adds specific auxiliary binding interactions.

-

Tautomeric Equilibrium

Benzoxaboroles exist in equilibrium with their open boronic acid forms (2-acetylphenylboronic acid in the case of 3-methyl derivatives).

Synthetic Pathways[7]

The synthesis of 3-methylbenzoxaboroles requires the construction of the oxaborole ring after establishing the benzylic stereocenter. The most robust method involves a Grignard addition followed by a halogen-lithium exchange/borylation sequence.

Protocol: Grignard-Mediated Cyclization

Objective: Synthesis of 3-methyl-1-hydroxy-2,1-benzoxaborole.

Step 1: Nucleophilic Addition

-

Reagents: 2-Bromobenzaldehyde, Methylmagnesium bromide (MeMgBr).

-

Conditions: THF, 0°C to RT.

-

Mechanism: MeMgBr attacks the aldehyde carbonyl to form 1-(2-bromophenyl)ethanol.

-

Critical Control: Anhydrous conditions are essential to prevent quenching of the Grignard reagent.

Step 2: Protection (Optional but Recommended)

-

Reagents: Dihydropyran (DHP), p-TsOH (cat).

-

Product: THP-protected ether.

-

Rationale: Protecting the alcohol prevents deprotonation during the lithiation step, although a dianion strategy (using 2 equivalents of n-BuLi) is also viable for the unprotected alcohol.

Step 3: Borylation & Cyclization

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), followed by aqueous HCl.

-

Conditions: -78°C (Lithiation)

RT (Hydrolysis). -

Workflow:

-

Lithium-halogen exchange generates the aryl lithium species.

-

Electrophilic trapping with B(OiPr)₃ forms the boronate intermediate.

-

Acidic hydrolysis cleaves the THP group (if used) and unmasks the boronic acid.

-

Spontaneous Cyclization: The intramolecular hydroxyl group attacks the boron center, closing the ring to yield the benzoxaborole.

-

Visualization: Synthetic Workflow

Caption: Figure 1. Step-by-step synthetic pathway for 3-methyl-benzoxaborole via Grignard addition and borylation-cyclization.

Physicochemical Profiling

The following table contrasts the 3-methyl derivative with the unsubstituted parent (Tavaborole-like core).

| Property | Unsubstituted Benzoxaborole | 3-Methyl-Benzoxaborole | Impact of Modification |

| pKa | 7.2 – 7.4 | 8.0 – 8.3 | Decreased Acidity: Steric bulk relaxes ring strain, stabilizing the neutral form. |

| Solubility | Moderate | Moderate-Low | Methyl group increases lipophilicity (LogP increases). |

| Stability | Good | Excellent | Resistance to oxidative deborylation is enhanced. |

| Diol Binding | High Affinity | Reduced Affinity | Higher pKa and steric hindrance at C3 weaken binding to target diols (e.g., sugars, tRNA). |

| Geometry | Planar (B-sp2) | Planar (B-sp2) | C3-Methyl induces slight puckering of the 5-membered ring. |

Pharmacological Applications & SAR

Mechanism of Action: The tRNA Trap

Benzoxaboroles primarily act by inhibiting aminoacyl-tRNA synthetases (e.g., Leucyl-tRNA synthetase, LeuRS).

-

Mechanism: The boron atom forms a reversible covalent adduct with the cis-diol (2',3'-hydroxyls) of the 3'-terminal adenosine of tRNA.

-

Trapping: This adduct traps the tRNA in the editing site of the enzyme, preventing protein synthesis.

SAR of 3-Methyl Substitution

While the benzoxaborole scaffold is potent, the 3-methyl substitution presents a trade-off:

-

Potency Reduction: In many antimicrobial assays (e.g., against E. coli or C. albicans), simple 3-methyl analogs are less potent than their unsubstituted or 3-fluoro counterparts. The methyl group sterically hinders the precise fit required in the LeuRS editing pocket.

-

Selectivity & Stability: The 3-methyl group is valuable for blocking metabolic oxidation at the benzylic position. It is often used in "blocked" analogs to prove that metabolism at C3 is a clearance pathway.

-

Advanced Derivatives:

-

AN6426 (3-aminomethyl): Unlike the simple methyl, the 3-aminomethyl group (-CH₂NH₂) provides a handle for electrostatic interactions, restoring and often enhancing potency against targets like Plasmodium falciparum LeuRS.

-

Visualization: Mechanism of Action

Caption: Figure 2. Mechanism of Action showing the formation of the Boron-tRNA adduct. The 3-methyl group can sterically impede this complex formation depending on the specific enzyme pocket dimensions.

Experimental Protocol: Binding Assay

To validate the activity of a 3-methyl-benzoxaborole, a standard Alizarin Red S (ARS) displacement assay is recommended to measure boron-diol affinity.

-

Preparation: Dissolve ARS (0.1 mM) and the benzoxaborole (varying concentrations) in 0.1 M phosphate buffer (pH 7.4).

-

Observation: ARS binds to boronic acids, causing a color change (fluorescence or absorbance shift).

-

Displacement: Add a competing diol (e.g., AMP or fructose).

-

Readout: Measure the

. A 3-methyl substituted derivative typically shows a lower binding constant (

References

-

Adamczyk-Woźniak, A., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link

-

Pal, A., et al. (2016). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy.[3][4][6] Link

-

Ticoppa, A., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Link

-

Baker, S. J., et al. (2009).[7] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link

-

Cahová, H., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Synthesis and structure–activity relationships of novel benzoxaboroles as a new class of antimalarial agents | Medicines for Malaria Venture [mmv.org]

- 6. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol vs Tavaborole structure comparison

This guide provides an in-depth technical comparison between Tavaborole (AN2690) and its structural analog, 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol .

Executive Summary

Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is a first-in-class oxaborole antifungal approved for the treatment of onychomycosis.[1][2] Its efficacy stems from a unique boron-mediated mechanism that traps fungal tRNA(Leu), inhibiting protein synthesis.[1][3][4]

The comparator, 3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (hereafter "3-Methyl Analog"), represents a critical structural variation. While Tavaborole is achiral and fluorinated at the C5 position, the 3-Methyl Analog introduces a chiral center at the C3 benzylic position and lacks the electron-withdrawing fluorine. This guide analyzes how these structural divergences dictate physicochemical properties, synthetic complexity, and target engagement.

Part 1: Structural & Physicochemical Analysis

The core pharmacophore for both compounds is the benzoxaborole ring—a benzene ring fused to a five-membered oxaborole ring containing a Lewis-acidic boron atom.

Structural Divergence

| Feature | Tavaborole | 3-Methyl Analog |

| IUPAC Name | 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 3-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole |

| Formula | C₇H₆BFO₂ | C₈H₉BO₂ |

| MW | 151.93 g/mol | 147.97 g/mol |

| C3 Position | Unsubstituted (-CH₂-). Achiral. | Methylated (-CH(CH₃)-). Chiral. |

| C5 Position | Fluorinated (-F). | Unsubstituted (-H). |

| Electronic State | Electron-deficient (EWG Fluorine). | Electron-rich (EDG Methyl). |

Chirality and Stereochemistry

This is the most significant differentiation point for drug development.

-

Tavaborole: The C3 carbon is achiral. This simplifies synthesis and quality control (CMC), as there are no enantiomers to separate.

-

3-Methyl Analog: The introduction of a methyl group at C3 creates a chiral center, resulting in (R) and (S) enantiomers.

-

Implication: In biological systems, usually only one enantiomer fits the enzyme pocket optimally. Developing this analog would require asymmetric synthesis or chiral resolution, significantly increasing manufacturing costs.

-

pKa and Lewis Acidity (The "Boron Anomaly")

The biological activity of benzoxaboroles correlates directly with the Lewis acidity of the boron atom. The boron must be acidic enough to accept a lone pair from the tRNA ribose diol (forming a tetrahedral boronate anion) at physiological pH.

-

Tavaborole (pKa ~ 7.3): The C5-fluorine is an Electron Withdrawing Group (EWG). It pulls electron density away from the aromatic ring and the boron atom, increasing Lewis acidity. This lowers the pKa, favoring the formation of the tight-binding tetrahedral adduct at physiological pH (7.4).

-

3-Methyl Analog (pKa ~ 8.2 - 8.6): The C3-methyl group is a weak Electron Donating Group (EDG). It pushes electron density toward the ring, slightly decreasing Lewis acidity.

-

Result: The 3-Methyl Analog is less likely to form the stable tRNA adduct at physiological pH compared to Tavaborole, likely resulting in lower potency (higher IC50).

-

Part 2: Mechanism of Action (LeuRS Inhibition)[1]

Both compounds target the Leucyl-tRNA Synthetase (LeuRS) editing domain.[1][3][5] The mechanism is known as the Oxaborole tRNA Trapping (OBORT) mechanism.[4]

The Trapping Mechanism

-

Mis-charging: LeuRS inadvertently attaches Isoleucine (Ile) to tRNA(Leu).

-

Editing: The enzyme moves the mis-charged 3'-end of the tRNA to the "editing pocket" to hydrolyze the incorrect amino acid.

-

Inhibition: The benzoxaborole enters the editing pocket.[5] The boron atom forms a reversible covalent bond with the 2'- and 3'-hydroxyl groups of the tRNA's 3'-terminal adenosine (A76).

-

Locking: This forms a stable spiro-boronate adduct that mimics the transition state, trapping the tRNA and shutting down protein synthesis.

Steric Clash Analysis

-

Tavaborole: The editing pocket of LeuRS is narrow. Tavaborole's flat, unsubstituted C3 position allows it to slide deep into the pocket without steric hindrance.

-

3-Methyl Analog: The C3-methyl group adds steric bulk.

-

Hypothesis: Unless the pocket has a specific hydrophobic cleft to accommodate the methyl group (which bacterial LeuRS generally does not), the 3-methyl group will likely cause a steric clash, reducing binding affinity.

-

Pathway Visualization

The following diagram illustrates the logic flow of the OBORT mechanism and the differentiation between the two compounds.

Caption: Comparative mechanism of action showing the successful tRNA trapping by Tavaborole versus the steric/electronic disadvantages of the 3-Methyl analog.

Part 3: Synthetic Protocols

Synthesizing the 3-Methyl analog requires a different approach to establish the C3 substitution.

Tavaborole Synthesis (Standard Route)

Reference: Baker, S. J., et al. J. Med.[2] Chem. 2006.[6]

-

Precursor: 2-Bromo-5-fluorobenzaldehyde.[7]

-

Protection: React with ethylene glycol or trimethyl orthoformate to protect the aldehyde.

-

Metalation: Lithium-halogen exchange (n-BuLi) at -78°C.

-

Borylation: Quench with triisopropyl borate.

-

Cyclization: Acidic hydrolysis removes the protecting group; the boronic acid spontaneously cyclizes with the aldehyde hydrate to form the oxaborole.

3-Methyl Analog Synthesis (Grignard Route)

Because the C3 position is methylated, we cannot start with a simple aldehyde. We must introduce the carbon framework via a ketone or Grignard addition.

Protocol:

-

Step 1: Grignard Addition

-

Reagents: 2-Bromobenzaldehyde (10 mmol), Methylmagnesium bromide (MeMgBr, 1.2 eq), THF (anhydrous).

-

Procedure: Cool aldehyde/THF solution to 0°C. Add MeMgBr dropwise. Stir 2h. Quench with NH₄Cl. Extract with EtOAc.

-

Product: 1-(2-bromophenyl)ethanol. (Note: This creates the chiral center).

-

-

Step 2: Protection

-

Protect the alcohol (e.g., as a THP ether or MOM ether) to survive lithiation.

-

Alternative: Use MIDA boronate chemistry if sensitive.

-

-

Step 3: Borylation

-

Reagents: Protected alcohol, n-BuLi (1.1 eq), B(OiPr)₃ (1.2 eq), THF, -78°C.

-

Procedure: Lithiate the aryl bromide. Add borate ester.[7] Warm to RT.

-

-

Step 4: Deprotection & Cyclization

-

Reagents: 6N HCl.

-

Mechanism: Acid removes the alcohol protecting group. The boronic acid interacts with the proximal alcohol to eliminate water and close the ring.

-

Yield: Typically lower than Tavaborole due to steric hindrance during cyclization.

-

Synthesis Comparison Diagram

Caption: Synthetic workflow comparison highlighting the additional Grignard step and chirality introduction in the 3-Methyl analog pathway.

Part 4: Experimental Validation Protocols

To confirm the differences described above, the following self-validating experimental systems are recommended.

Aminoacylation Assay (The Gold Standard)

This assay measures the ability of the compound to inhibit the attachment of Leucine to tRNA.

-

Reagents: Fungal LeuRS enzyme, [¹⁴C]-Leucine, tRNA(Leu) (total yeast tRNA), ATP.

-

Method:

-

Incubate LeuRS with varying concentrations of Tavaborole and the 3-Methyl Analog (0.1 µM to 100 µM).

-

Initiate reaction with ATP and [¹⁴C]-Leucine.

-

Quench aliquots at time intervals on filter paper (TCA precipitation).

-

Measure radioactivity (scintillation counting).

-

-

Expected Result:

-

Tavaborole: IC₅₀ ~ 2.0 µM (High potency).

-

3-Methyl Analog: IC₅₀ > 10 µM (Lower potency due to pKa and sterics).

-

pKa Determination via UV-Vis Titration

Because the boronate anion has a different UV absorption spectrum than the neutral trigonal form, pKa can be measured spectrophotometrically.

-

Protocol:

-

Prepare 100 µM solutions of both compounds in buffers ranging from pH 4 to pH 10.

-

Measure Absorbance at λ_max (typically ~260-270 nm).

-

Plot Absorbance vs. pH.[8] The inflection point is the pKa.

-

-

Validation: A lower pKa correlates with higher antifungal potency.

References

-

Baker, S. J., et al. (2006).[2][7] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis.[2] Journal of Medicinal Chemistry.

-

Rock, F. L., et al. (2007).[7] An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science.

-

Adamczyk-Woźniak, A., et al. (2011). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. Journal of Physical Chemistry A.

-

Cui, H., et al. (2018). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole. Journal of Drugs in Dermatology.

-

Pal, A., et al. (2020).[9][10] Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules.

Sources

- 1. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: TAVABOROLE 他伐硼罗 Таваборол تافابورول [orgspectroscopyint.blogspot.com]

- 5. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's In-Depth Technical Guide to High-Throughput Screening for Small Molecule Drug Discovery

This guide provides a comprehensive overview of the methodologies and applications of High-Throughput Screening (HTS) in the context of small molecule drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage HTS to accelerate their research and identify novel therapeutic candidates. We will delve into the core principles of HTS, from assay development and automation to data analysis and hit validation, with a focus on the causal relationships that underpin successful screening campaigns.

Part 1: The Foundation of a Successful HTS Campaign: Methodological Principles and Strategic Assay Design

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast compound libraries against biological targets.[1][2][3] The primary objective is to identify "hits"—compounds that modulate the target's activity in a desired manner and can serve as the starting point for developing new medicines.[2] This process has revolutionized the pharmaceutical industry by significantly accelerating the initial phases of drug development.[3][4]

The success of any HTS campaign is fundamentally dependent on the quality and robustness of the underlying assay. The choice of assay format is a critical decision that influences the entire screening cascade. Two primary categories of assays dominate the HTS landscape: biochemical assays and cell-based assays.[5][6]

Biochemical Assays: Isolating the Target Interaction

Biochemical assays are performed in a purified, cell-free environment, measuring the direct interaction between a compound and a specific molecular target, such as an enzyme or receptor.[5][7] This approach offers the advantage of a simplified system, which can reduce variability and provide a clear, direct measure of a compound's effect on the target.

Common biochemical assay formats include:

-

Enzyme Activity Assays: These measure the ability of a compound to inhibit or activate a target enzyme.

-

Receptor Binding Assays: These determine if a compound can bind to a specific receptor.

-

Nucleic Acid Processing Assays: These assess the impact of a compound on enzymes involved in DNA or RNA metabolism.[5]

The primary strength of biochemical assays lies in their ability to directly probe the molecular mechanism of action. However, a key limitation is that they do not reflect the complex cellular environment where the target normally functions.

Cell-Based Assays: Capturing Biological Relevance

In contrast, cell-based assays are conducted using living cells, providing a more physiologically relevant context for evaluating a compound's activity.[7][8] These assays can measure a wide range of cellular responses, from changes in gene expression to cell viability.[9][10]

Key types of cell-based assays include:

-

Reporter Gene Assays: These measure the effect of a compound on the expression of a specific gene.

-

Second Messenger Assays: These detect changes in intracellular signaling molecules.

-

Cell Viability and Cytotoxicity Assays: These assess a compound's impact on cell health and proliferation.[5][7]

-

High-Content Screening (HCS): This imaging-based approach provides multiparametric data on cellular phenotypes.[11]

While cell-based assays offer greater biological relevance, they can also be more complex and prone to variability.[8] The choice between a biochemical and a cell-based assay ultimately depends on the specific research question and the nature of the biological target.[5]

The Causality of Assay Choice: Target-Based vs. Phenotypic Screening

The selection of an assay type is intrinsically linked to the overarching drug discovery strategy.

-

Target-Based Drug Discovery (TDD) typically employs biochemical assays to identify compounds that interact with a specific, validated target.[5] This approach is hypothesis-driven and focuses on a known disease-related mechanism.

-

Phenotypic Drug Discovery (PDD) often utilizes cell-based assays to screen for compounds that produce a desired change in cellular phenotype, without a priori knowledge of the specific molecular target.[5][12] This approach is more exploratory and can lead to the discovery of novel mechanisms of action.

The following diagram illustrates the decision-making process for selecting an appropriate HTS approach:

Caption: Decision tree for selecting an HTS strategy.

Part 2: Engineering a Robust and Reliable HTS Workflow

A successful HTS campaign requires more than just a well-designed assay; it necessitates a meticulously engineered workflow that integrates automation, stringent quality control, and sophisticated data analysis.

The Engine of HTS: Automation and Robotics

The sheer scale of HTS, often involving the screening of hundreds of thousands to millions of compounds, would be impossible without automation.[3][13][14] Robotic systems are employed for a multitude of tasks, including:

-

Liquid Handling: Precisely dispensing minuscule volumes of compounds and reagents into microtiter plates.[14][15]

-

Plate Transport: Moving microplates between different instruments, such as incubators and readers.[16]

-

Data Acquisition: Automated plate readers measure the output of the assay, such as fluorescence or luminescence.[1]

The integration of robotics minimizes human error, enhances reproducibility, and dramatically increases throughput.[15][17]

The following diagram illustrates a typical automated HTS workflow:

Caption: A generalized automated HTS workflow.

Ensuring Data Integrity: Rigorous Quality Control

Quality control (QC) is paramount in HTS to ensure the reliability and reproducibility of the data.[13] Several key metrics are used to assess the quality of an HTS assay:

| QC Metric | Description | Acceptable Range |

| Z'-factor | A statistical measure of the separation between the positive and negative controls, indicating the robustness of the assay.[13][14] | 0.5 to 1.0 is considered excellent.[5] |

| Signal-to-Background Ratio (S/B) | The ratio of the signal from the positive control to the signal from the negative control.[13] | Varies depending on the assay, but a higher ratio is generally better. |

| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean.[18] | Generally should be less than 20%. |

A pilot screen of a small, diverse set of compounds is often conducted before the full-scale screen to assess the assay's performance and estimate the hit rate.[19][20]

From Raw Data to Actionable Insights: Data Analysis and Hit Identification

The massive datasets generated by HTS require sophisticated data analysis techniques to identify true "hits" while minimizing false positives and false negatives.[21][22] The typical data analysis workflow involves:

-

Data Normalization: Raw data is normalized to control for plate-to-plate and well-to-well variations.

-

Hit Selection: A "hit" is typically defined as a compound that produces a response exceeding a certain threshold, often three standard deviations from the mean of the negative controls.[23]

-

Dose-Response Confirmation: Primary hits are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 or EC50 values).[24]

-

False Positive Triage: A critical step is to eliminate compounds that interfere with the assay technology, known as pan-assay interference compounds (PAINS).[25] Counter-screens and orthogonal assays are employed to identify and remove these artifacts.[24][25]

The following diagram depicts the hit identification and validation cascade:

Caption: The hit identification and validation workflow.

Part 3: Applications of HTS in Modern Drug Discovery

HTS has become an indispensable tool across various stages of the drug discovery and development pipeline.[4]

Primary Screening and Hit Identification

The most prominent application of HTS is in the initial identification of "hit" compounds from large chemical libraries.[4][26] This rapid screening process allows researchers to efficiently explore a vast chemical space to find novel starting points for drug development.

Lead Optimization

Following hit identification, HTS can be used in the hit-to-lead and lead optimization phases to screen analogs of the initial hits. This helps to establish structure-activity relationships (SAR) and to identify compounds with improved potency, selectivity, and pharmacokinetic properties.[20]

Drug Repurposing

HTS is also a powerful tool for drug repurposing, which involves screening existing drugs for new therapeutic uses.[12] This approach can significantly shorten the drug development timeline, as the safety profiles of these compounds are already well-established.

Toxicology and Safety Assessment

In the early stages of drug development, HTS can be used to assess the potential toxicity of compounds.[4] By screening for off-target effects and cellular toxicity, researchers can prioritize compounds with a more favorable safety profile for further development.

Part 4: Future Directions and Emerging Technologies

The field of HTS is continuously evolving, with new technologies and approaches emerging to further enhance its power and efficiency.

Advanced Cell Models

There is a growing trend towards the use of more physiologically relevant cell models in HTS, such as 3D cell cultures, organoids, and primary cells.[5][12] These models more closely mimic the in vivo environment and can provide more predictive data on a compound's efficacy and toxicity.

High-Content Imaging and Phenotypic Screening

High-content screening (HCS), which combines automated microscopy with sophisticated image analysis, is becoming increasingly prevalent.[11] HCS allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's effects on cellular phenotype.

Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are being integrated into HTS workflows to improve data analysis, predict compound activity, and even design new compound libraries.[11][12] These computational approaches have the potential to further accelerate the drug discovery process and increase the success rate of HTS campaigns.

Conclusion

High-Throughput Screening is a powerful and versatile technology that has transformed the landscape of modern drug discovery. By combining sophisticated automation, robust assay design, and rigorous data analysis, HTS enables the rapid identification of novel therapeutic candidates. As the field continues to evolve with the integration of more advanced cell models, high-content imaging, and artificial intelligence, HTS will undoubtedly play an even more critical role in the development of new medicines to address unmet medical needs.

References

-

High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024, December 30). Hilaris Publisher. Retrieved from [Link]

-

High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed. Retrieved from [Link]

-

High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]

-

High-throughput screening. Wikipedia. Retrieved from [Link]

-

What are the applications of high-throughput screening?. (2025, May 21). Patsnap Synapse. Retrieved from [Link]

-

Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology. Retrieved from [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. Retrieved from [Link]

-

The state of HTS automation: comparing integrated robotics and workstations. (2002, February 1). Drug Discovery World. Retrieved from [Link]

-

Laboratory Automation and Robotics: Improving Accuracy and Throughput in Pharma R&D. (2025, December 29). Technology Networks. Retrieved from [Link]

-

Automation and Robotics in Biotechnology: 1. High-Throughput Screening (HTS). Scribd. Retrieved from [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

-

High-Throughput Screening (HTS). BMG LABTECH. Retrieved from [Link]

-

How do you identify hit molecules?. (2022, June 28). Sygnature Discovery. Retrieved from [Link]

-

Advancements in High-Throughput Screening for Drug Repurposing. (2024, August 26). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. (2026, February 21). Infinix Bio. Retrieved from [Link]

-

Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved from [Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. Retrieved from [Link]

-

Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Retrieved from [Link]

-

HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Retrieved from [Link]

-

What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences. Retrieved from [Link]

-

The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Technology Networks. Retrieved from [Link]

-

A Review on Recent Robotic and Analytic Technologies in High Throughput Screening and Synthesis for Drug Discovery. Bentham Science Publisher. Retrieved from [Link]

-

Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved from [Link]

-

High Throughput Screening. Pioneer in Fast Drug Discovery - Vipergen. Retrieved from [Link]

-

Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Retrieved from [Link]

-

Hit Identification. Revolutionizing Drug Discovery | Explore Now - Vipergen. Retrieved from [Link]

-

How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. Retrieved from [Link]

-

High Throughput Screening. Sygnature Discovery. Retrieved from [Link]

-

HTS assay development. Nuvisan. Retrieved from [Link]

-

Introduction - High-Throughput Screening Center. Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. Retrieved from [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 4. What are the applications of high-throughput screening? [synapse.patsnap.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifescienceglobal.com [lifescienceglobal.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. atcc.org [atcc.org]

- 10. marinbio.com [marinbio.com]

- 11. pharmtech.com [pharmtech.com]

- 12. jocpr.com [jocpr.com]

- 13. High-throughput screening - Wikipedia [en.wikipedia.org]

- 14. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. scribd.com [scribd.com]

- 16. emerald.com [emerald.com]

- 17. pharmasalmanac.com [pharmasalmanac.com]

- 18. eu-openscreen.eu [eu-openscreen.eu]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 22. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 23. pdf.smolecule.com [pdf.smolecule.com]

- 24. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 25. drugtargetreview.com [drugtargetreview.com]

- 26. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to the Synthesis of Benzoxaboroles via Borylation of 2-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for the conversion of 2-bromoacetophenone to benzoxaboroles, a class of heterocyclic compounds with significant and expanding applications in medicinal chemistry.[1][2] The core of this transformation involves a strategic borylation of the aryl halide followed by an intramolecular cyclization. This document details the critical considerations for each step, including the necessity of carbonyl protection, optimized conditions for the Miyaura borylation, and the subsequent cyclization to form the benzoxaborole ring system. The protocols described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a reliable resource for researchers in organic synthesis and drug discovery.

Introduction: The Rising Prominence of Benzoxaboroles

Benzoxaboroles are a unique class of boron-containing heterocyclic compounds that have garnered substantial interest in the pharmaceutical industry. Their distinct structural and electronic properties, particularly the Lewis acidic nature of the boron atom, enable them to act as versatile pharmacophores.[2] This has led to the development of several FDA-approved drugs and numerous clinical candidates for a wide range of therapeutic areas, including antifungal, anti-inflammatory, and antiviral applications. The synthesis of diverse benzoxaborole scaffolds is therefore a critical endeavor in modern drug discovery.

A common and versatile approach to benzoxaborole synthesis involves the construction of the core heterocyclic ring from appropriately substituted arylboronic acids. This guide focuses on a practical and accessible route starting from the readily available 2-bromoacetophenone. The overall transformation can be conceptually divided into two key stages: the introduction of a boron moiety at the 2-position of the acetophenone scaffold via a cross-coupling reaction, and the subsequent intramolecular cyclization to furnish the benzoxaborole ring.

Strategic Considerations: The Challenge of the Acetyl Group

A primary challenge in the direct borylation of 2-bromoacetophenone is the presence of the acetyl group. The carbonyl functionality is generally incompatible with the highly reactive organometallic intermediates (e.g., Grignard or organolithium reagents) often employed in traditional borylation methods. Furthermore, under the conditions of palladium-catalyzed cross-coupling reactions like the Miyaura borylation, the enolizable nature of the ketone can lead to undesired side reactions.

To circumvent these issues, a protection-deprotection strategy is essential. The acetyl group is temporarily masked as a less reactive functional group, typically a ketal, which is stable to the conditions of the borylation reaction. Following the successful installation of the boron moiety, the protecting group is removed to regenerate the acetyl group, which then participates in the final cyclization step.

Synthetic Protocols

This section outlines the step-by-step procedures for the synthesis of benzoxaboroles from 2-bromoacetophenone. The methodology is presented in two main parts: the synthesis of the key intermediate, 2-acetylphenylboronic acid, and its subsequent conversion to the target benzoxaborole.

Part 1: Synthesis of 2-Acetylphenylboronic Acid via Ketal Protection and Miyaura Borylation

This two-step sequence involves the initial protection of the carbonyl group of 2-bromoacetophenone, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic ester functionality.

Step 1.1: Protection of 2-Bromoacetophenone as a Ketal

The protection of the acetyl group as a 1,3-dioxolane is a robust and high-yielding reaction.

-

Reaction: 2-Bromoacetophenone is reacted with ethylene glycol in the presence of an acid catalyst to form 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.

-

Rationale: The ketal is stable under the basic and organometallic conditions of the subsequent borylation step. p-Toluenesulfonic acid (PTSA) is a commonly used and effective catalyst for this transformation. The removal of water, typically through azeotropic distillation with a suitable solvent like toluene, drives the reaction to completion.

Experimental Protocol: Synthesis of 2-(2-bromophenyl)-2-methyl-1,3-dioxolane

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromoacetophenone (1.0 eq.), ethylene glycol (1.2 eq.), p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene (as the solvent).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ketal.

Step 1.2: Miyaura Borylation of the Protected Aryl Bromide

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters from aryl halides.[3][4][5]

-

Reaction: The protected 2-(2-bromophenyl)-2-methyl-1,3-dioxolane is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

-

Causality of Reagent Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Common choices include Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand. The dppf ligand is often effective in promoting the desired cross-coupling.[3]

-

Base: A weak base such as potassium acetate (KOAc) is crucial.[3][4] Stronger bases can promote a competing Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting aryl halide.

-

Solvent: A polar aprotic solvent like dioxane or DMSO is typically used to ensure the solubility of the reagents.

-

Experimental Protocol: Synthesis of 2-(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(2-bromophenyl)-2-methyl-1,3-dioxolane (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

-

Add anhydrous dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product can be purified by column chromatography on silica gel to afford the desired boronic ester.

Step 1.3: Deprotection of the Ketal to Yield 2-Acetylphenylboronic Acid

The final step in the synthesis of the key intermediate is the removal of the ketal protecting group to regenerate the acetyl functionality.

-

Reaction: The boronic ester is treated with an aqueous acid to hydrolyze the ketal.

-

Considerations: The C-B bond of the boronic ester is generally stable to mild acidic conditions. However, prolonged exposure to strong acids should be avoided to prevent protodeboronation.

Experimental Protocol: Synthesis of 2-Acetylphenylboronic Acid

-

Dissolve the purified boronic ester from the previous step in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 1 M HCl).

-

Stir the mixture at room temperature, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-acetylphenylboronic acid can be purified by recrystallization or column chromatography.

Part 2: Intramolecular Cyclization to Benzoxaborole

The formation of the benzoxaborole ring from 2-acetylphenylboronic acid can proceed via an intramolecular nucleophilic attack. While the direct cyclization of the boronic acid is possible, the reaction is often more efficient with the corresponding boronic ester. The following protocol describes a general approach.

-

Mechanism: The cyclization is thought to proceed through the intramolecular addition of the enolate or the carbonyl oxygen of the acetyl group to the Lewis acidic boron atom, followed by dehydration or elimination of an alcohol from the boronic ester. This process can be spontaneous upon formation of the ortho-acetylphenylboronic acid/ester or may be facilitated by mild heating or the presence of a catalyst.

Experimental Protocol: Synthesis of 1-Hydroxy-3-methyl-1,3-dihydro-2,1-benzoxaborole

A one-pot procedure starting from the borylated ketal can be advantageous, avoiding the isolation of the potentially unstable 2-acetylphenylboronic acid.

-

Following the workup of the Miyaura borylation reaction (after filtering through Celite and removing the solvent), dissolve the crude 2-(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent mixture such as THF/water.

-

Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) to facilitate both the deprotection of the ketal and the subsequent cyclization.

-

Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC or LC-MS for the formation of the benzoxaborole.

-

Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude benzoxaborole can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Characterization

The successful synthesis of the intermediates and the final benzoxaborole product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products at each step. The disappearance of the bromo-substituted aromatic protons and the appearance of new signals corresponding to the boronic ester and the benzoxaborole ring are key indicators. ¹¹B NMR can also be used to characterize the boron-containing species.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Summary of Protocols and Key Parameters

| Step | Reaction | Key Reagents and Conditions | Purpose of Key Components |

| 1.1 | Ketal Protection | 2-Bromoacetophenone, Ethylene glycol, p-TsOH, Toluene (reflux) | Protection of the carbonyl group to prevent side reactions during borylation. |

| 1.2 | Miyaura Borylation | Protected aryl bromide, B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane (80-90 °C) | Installation of the boronic ester functionality via palladium-catalyzed cross-coupling. |

| 1.3 & 2 | Deprotection & Cyclization | Borylated ketal, aq. HCl, THF (rt to 60 °C) | Removal of the protecting group and subsequent intramolecular cyclization to form the benzoxaborole. |

Conclusion

The synthesis of benzoxaboroles from 2-bromoacetophenone is a multi-step process that requires careful consideration of functional group compatibility. The protection of the acetyl group as a ketal is a critical step to ensure the success of the subsequent Miyaura borylation. The final deprotection and intramolecular cyclization can often be achieved in a one-pot fashion, providing an efficient route to this important class of heterocyclic compounds. The protocols outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for the synthesis of a variety of benzoxaborole derivatives for applications in drug discovery and development.

Visualizations

Workflow for the Synthesis of Benzoxaborole from 2-Bromoacetophenone

Caption: Overall synthetic workflow from 2-bromoacetophenone to benzoxaborole.

Catalytic Cycle of the Miyaura Borylation

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

References

- Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

- Baker, S. J., et al. (2006). Discovery of a novel class of boronic acid-based inhibitors of the Plasmodium falciparum proteasome. Journal of Medicinal Chemistry, 49(18), 5274–5276.

-

Crehuet, R., Mormeneo, D., Anglada, J. M., & Delgado, A. (2014). Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines. Natural Product Communications, 9(8), 1087-1090. [Link]

- Franco, M., et al. (2021). Evaluation of the role of graphene-based Cu(I) catalysts in borylation reactions. Dalton Transactions, 50(30), 10419-10429.

-

Hazra, G., Maity, S., Bhowmick, S., & Ghorai, P. (2014). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Communications, 50(67), 9462-9465. [Link]

-

Kubota, K., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 876-884. [Link]

- Li, W., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities, 20(6), 734-737.

- Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (pp. 11-59). Springer.

- Morita, N. (2020). Gold-catalyzed one-pot synthesis of substituted oxazoles from 3-trimethylsilyl propargylic alcohols and amides. Research & Reviews: Journal of Medicinal Chemistry, 7(2).

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

Su, Y., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6685. [Link]

-

Zhao, J., Chen, J., Xu, Q., & Li, H. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters, 23(6), 1986–1990. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: The 3-Methylbenzoxaborole Scaffold for Beta-Lactamase Inhibition

Executive Summary

The escalation of antimicrobial resistance (AMR), particularly in Gram-negative pathogens expressing carbapenemases (e.g., Klebsiella pneumoniae carbapenemase [KPC]), necessitates non-beta-lactam inhibitors.[1] While traditional inhibitors (clavulanic acid, tazobactam) rely on a beta-lactam core that is itself susceptible to hydrolysis, boron-based pharmacophores offer a distinct mechanistic advantage.

This guide details the technical application of 3-methylbenzoxaborole as a scaffold for Next-Generation Beta-Lactamase Inhibitors (BLIs). Unlike acyclic boronic acids, the benzoxaborole ring provides structural rigidity, metabolic stability, and a tunable C3-position that significantly influences pharmacokinetics and enzyme affinity.

Part 1: The Chemical Rationale

Why Benzoxaborole?

The benzoxaborole scaffold consists of a benzene ring fused to a five-membered oxaborole ring. This structure is distinct from cyclic boronic acids (like Vaborbactam) due to the direct connection of the boron to the aromatic system and the cyclic ether oxygen.

-

Lewis Acidity: The boron atom possesses an empty p-orbital, making it a potent Lewis acid.

-

Reversible Covalency: It forms reversible covalent bonds with nucleophiles (specifically the hydroxyl group of Serine-70 in beta-lactamases).

-

Transition State Mimicry: The tetrahedral adduct formed upon enzyme binding mimics the high-energy transition state of beta-lactam hydrolysis, effectively "freezing" the enzyme.

-

The C3-Methyl Advantage: Substitution at the 3-position (C3) creates a chiral center. The methyl group enhances lipophilicity (logP) compared to the unsubstituted parent, improving membrane permeability in Gram-negative bacteria (porin penetration) and providing steric bulk that can displace catalytic water molecules.

Part 2: Structural Biology & Mechanism

The Serine Trap Mechanism (Class A & C)

In Serine Beta-Lactamases (SBLs), the catalytic mechanism relies on Serine-70 acting as a nucleophile.

-

Entry: The inhibitor enters the active site.[2]

-

Attack: The O-gamma of Ser70 attacks the boron atom of the 3-methylbenzoxaborole.

-

Adduct Formation: The trigonal planar boron (

) converts to a tetrahedral anion ( -

Stabilization: The anionic oxygen of the boronate interacts with the oxyanion hole (backbone nitrogens of Ser70 and Thr237), mimicking the tetrahedral intermediate of penicillin hydrolysis.

Dual Inhibition Potential (Class B - MBLs)

Recent SAR studies indicate that specific 3-substituted benzoxaboroles can also inhibit Metallo-Beta-Lactamases (MBLs) by coordinating with the active site Zinc ions via the hydroxyl group and the heterocyclic oxygen, although this often requires specific functionalization beyond the simple methyl group (e.g., 3-aryl derivatives).

Figure 1: Mechanism of Action. The benzoxaborole acts as a Transition State Analog, reversibly trapping the catalytic serine.

Part 3: Synthetic Protocol

The synthesis of 3-methylbenzoxaborole generally proceeds via a Lithiation-Borylation sequence or a Palladium-catalyzed cyclization . The following protocol describes the robust lithiation route starting from 2-bromoacetophenone, which installs the C3-methyl group early in the sequence.

Materials

-

Precursor: 2'-Bromoacetophenone

-

Reductant: Sodium Borohydride (NaBH4)

-

Protecting Group: Dihydropyran (DHP) / p-Toluenesulfonic acid (pTSA)

-

Lithiation: n-Butyllithium (n-BuLi, 2.5M in hexanes)

-

Boron Source: Triisopropyl borate (B(OiPr)3)

-

Solvents: Methanol, THF (anhydrous), HCl (6N)

Step-by-Step Methodology

Step 1: Reduction to Alcohol

-

Dissolve 2'-bromoacetophenone (10 mmol) in Methanol (50 mL) at 0°C.

-

Add NaBH4 (11 mmol) portion-wise over 15 minutes.

-

Stir at room temperature for 2 hours.

-

Quench with water, extract with EtOAc.

-

Result: 1-(2-bromophenyl)ethanol (The methyl group is now established at the benzylic position).

Step 2: Protection (THP Ether)

-

Dissolve the alcohol from Step 1 in DCM.

-

Add DHP (1.5 eq) and catalytic pTSA. Stir for 4 hours.

-

Rationale: The hydroxyl group must be protected to prevent deprotonation by n-BuLi in the next step.

Step 3: Lithiation and Borylation (The Critical Step)

-

Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add the protected intermediate in anhydrous THF.

-

Cooling: Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. This generates the aryllithium species.

-

Borylation: Add B(OiPr)3 (1.5 eq) rapidly.

-

Warming: Allow the reaction to warm to room temperature overnight.

Step 4: Deprotection and Cyclization

-

Add 6N HCl (20 mL) directly to the reaction mixture. Stir for 2 hours.

-

Mechanism: Acid hydrolyzes the THP protecting group and the boronate esters. The free benzylic alcohol then intramolecularly attacks the boronic acid to close the oxaborole ring.

-

Purification: Extract with EtOAc, wash with brine. Recrystallize from Hexane/EtOAc.

Figure 2: Synthetic workflow for 3-methylbenzoxaborole via the lithiation-borylation route.

Part 4: Assay & Evaluation[3][4]

To validate the inhibitor, a kinetic assay using a chromogenic substrate (Nitrocefin) is required.

Nitrocefin Competition Assay

Nitrocefin is a cephalosporin that changes color from yellow (

Protocol:

-

Buffer: 50 mM Phosphate buffer, pH 7.0, 0.1 mg/mL BSA (prevents enzyme denaturation).

-

Enzyme: Recombinant KPC-2 or AmpC (final conc. 1–5 nM).

-

Inhibitor: Prepare serial dilutions of 3-methylbenzoxaborole in DMSO.

-

Pre-incubation: Incubate Enzyme + Inhibitor for 10 minutes at 30°C. Note: Benzoxaboroles are slow-binding inhibitors; pre-incubation is crucial for accurate Ki determination.

-

Initiation: Add Nitrocefin (100 µM final).

-

Measurement: Monitor Absorbance at 486 nm for 10 minutes.

-

Analysis: Determine

using a sigmoidal dose-response curve. Calculate

Data Interpretation

| Parameter | Target Value | Significance |

| IC50 | < 100 nM | Indicates potent binding affinity.[3] |

| Kon (On-rate) | High | Fast onset of inhibition (critical for periplasmic survival). |

| Koff (Off-rate) | Low | Long residence time (drug stays bound longer). |

| MIC Adj. | < 4 µg/mL | When combined with Meropenem, the inhibitor should restore susceptibility in resistant strains. |

Part 5: Optimization & SAR (Structure-Activity Relationship)

While 3-methylbenzoxaborole is the core scaffold, recent literature (Yan et al., 2021) suggests that functionalizing the 3-position further improves potency.

-

3-Aryl Substitution: Replacing the methyl with a phenyl or substituted phenyl group can increase potency against KPC-2 significantly (IC50 values dropping from µM to nM range).

-

Stereochemistry: The (S)-enantiomer often shows superior binding over the (R)-enantiomer due to steric clash avoidance in the active site of Class A beta-lactamases.

-

C6 Substitution: Adding electron-withdrawing groups (e.g., Fluorine) or amide linkers at the C6 position of the benzene ring can enhance acidity of the boron and improve contacts with Asn132.

Key Insight: The 3-methyl group provides a "hydrophobic anchor." Optimization should maintain this hydrophobic character while exploring pi-stacking interactions available via 3-aryl modifications.

References

-

Yan, Y., et al. (2021). Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases.[3][4] Bioorganic & Medicinal Chemistry Letters. Link

-

Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry. Link

-

Cahill, S. T., et al. (2017). Cyclic Boronic Acids as Biologically Active Scaffolds. Chemical Reviews. Link

-

Brem, J., et al. (2016). Structural Basis of Metallo-β-Lactamase Inhibition by Benzoxaboroles. Nature Communications. Link

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Suzuki-Miyaura coupling conditions using 3-methylbenzoxaborole substrates

The following technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-methylbenzoxaborole derivatives as nucleophilic partners.

Technical Guide for High-Fidelity C–C Bond Formation

Executive Summary

Benzoxaboroles (specifically 3-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) represent a unique class of "masked" boronic acids.[1] Unlike standard boronic acids, they possess a cyclic hemiester structure that confers exceptional stability against protodeboronation and oxidative degradation.[1] However, this stability presents a kinetic barrier: the oxaborole ring must undergo base-mediated hydrolysis to generate the active nucleophilic species capable of transmetallation.[1]

This guide addresses the specific challenges of coupling 3-methylbenzoxaboroles , where the C3-methyl substituent introduces steric hindrance proximal to the boron center, affecting both the ring-opening equilibrium and the rate of transmetallation.

Mechanistic Insight & Control Logic

To successfully couple 3-methylbenzoxaboroles, one must manipulate the equilibrium between the Closed Form (inactive storage state) and the Open Form (active transmetallation species).[1][2]

The Activation Pathway

The reaction does not proceed directly from the benzoxaborole.[1] It requires an in situ activation step triggered by the base and water.

-

Ring Opening: Hydroxide or alkoxide bases attack the boron center or deprotonate the hydroxyl, facilitating the opening of the five-membered ring.[1]

-

Steric Modulation: The methyl group at the C3 position (benzylic) creates steric bulk that disfavors the formation of the planar transition state required for transmetallation.[1][2] Consequently, these substrates often require higher base concentrations or more active catalyst systems compared to simple phenylboronic acids.[1]

Mechanistic Diagram

The following diagram illustrates the critical equilibrium and its integration into the catalytic cycle.

Figure 1: The activation pathway of 3-methylbenzoxaborole.[2] Note that the "Closed" form is catalytically dormant; base hydrolysis is the rate-gating step.[1]

Optimization of Reaction Conditions

The choice of reagents must prioritize the "unmasking" of the boron species while preventing catalyst poisoning.[1][2]

Critical Parameter Table[1][2]

| Parameter | Recommended Condition | Mechanistic Rationale |

| Solvent System | Dioxane : H₂O (4:1) or Toluene : EtOH : H₂O (4:2:1) | Water is mandatory to shift the equilibrium toward the open boronate species.[1][2] Pure organic solvents will result in <5% conversion.[1][2] |

| Base | K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.5 equiv) | Strong inorganic bases facilitate ring opening.[1][2] Cs₂CO₃ is preferred for sterically demanding 3-methyl substrates due to the "cesium effect" (solubility/counter-ion effect).[1][2] |

| Catalyst | Pd(dppf)Cl₂·DCM or Pd(OAc)₂ + SPhos | Pd(dppf)Cl₂ is robust for standard couplings.[1][2] SPhos/XPhos ligands are required if the aryl halide partner is also sterically hindered (ortho-substituted).[1][2] |

| Temperature | 80°C – 100°C | The C3-methyl group increases the energy barrier for transmetallation; room temperature reactions are rarely successful.[1] |

| Stoichiometry | 1.2 – 1.5 equiv (Benzoxaborole) | A slight excess accounts for the slower activation kinetics compared to the aryl halide oxidative addition.[1][2] |

Standardized Experimental Protocol

This protocol is designed for the coupling of 3-methylbenzoxaborole (nucleophile) with an aryl bromide (electrophile).[1][2]

Scale: 1.0 mmol Aryl Halide

Step-by-Step Methodology

-

Reagent Preparation:

-

Catalyst Addition:

-

Solvent & Deoxygenation (Critical):

-

Reaction:

-

Seal the vial with a Teflon-lined cap.[1]

-

Heat the block to 90°C with vigorous stirring (1000 rpm).

-

Timecourse: Run for 4–16 hours.

-

Monitoring: Check TLC or LCMS.[1] Look for the disappearance of the aryl halide.[1] The benzoxaborole may appear as multiple spots (open/closed forms) on TLC depending on the acidity of the eluent.[2]

-

-

Workup & Isolation:

-

Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL).[1][2]

-

Crucial Step: If the product contains the hydroxymethyl group (ring-opened), acidification (1M HCl) during workup may induce cyclization back to a benzoxaborole-like structure if the geometry allows, or simply protonate the alcohol.[2]

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

-

Purify via silica gel chromatography.[1]

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| No Reaction (0% Conv.) | Ring opening failed. | Increase water content (up to 25% v/v) or switch to Cs₂CO₃.[2] Ensure temperature is >80°C. |

| Protodeboronation | Unstable "open" species.[1] | The ring-opened boronic acid is decomposing.[1] Lower temp to 60°C and use a milder base (K₃PO₄).[2] |

| Homocoupling (Ar-Ar) | Oxygen presence.[1][2] | Re-sparge solvents.[1] Verify inert atmosphere. |

| Stalled Reaction | Catalyst death.[1] | Add a second portion of catalyst (2 mol%) after 4 hours. |

Advanced Applications: Atroposelective Coupling

Recent literature highlights the use of chiral ligands (e.g., Et-AntPhos ) to induce atroposelectivity when coupling 3-substituted benzoxaboroles with ortho-substituted aryl halides.[1][2] In these cases, the 3-methyl group acts as a chiral handle.[1]

-

Condition Modification: Use Pd(OAc)₂ (5 mol%), Et-AntPhos (10 mol%), K₃PO₄ (3.0 equiv) in THF/H₂O at 60°C.

References

-

Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. Organic Letters, 2025.[1] Link[2]

-

The unique chemistry of benzoxaboroles: Current and emerging applications. Chemical Reviews, 2015.[1] Link[2]

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs, 2024.[1] Link

-

One-pot synthesis of benzoxaborole derivatives. RSC Advances, 2015.[1] Link

Sources

A Technical Guide to the Strategic Functionalization of the C3 Position in Benzoxaborole Scaffolds

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, with approved drugs such as Tavaborole and Crisaborole validating its therapeutic potential.[1][2][3] A key locus for modulating the biological activity and physicochemical properties of this heterocyclic system is the C3 position. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for the functionalization of the C3 position of benzoxaboroles. We will delve into the mechanistic underpinnings and practical considerations of seminal methods, including transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization, and nucleophilic additions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of benzoxaboroles in their research endeavors.

Introduction: The Significance of the Benzoxaborole C3 Position

The benzoxaborole core, an isostere of benzofuran where a carbon atom is replaced by a boron atom, possesses a unique set of chemical and physical properties that make it an attractive scaffold for drug design.[4][5] The boron atom, with its empty p-orbital, can engage in reversible covalent interactions with biological nucleophiles, a feature that has been exploited in the design of enzyme inhibitors.[6][7] The C3 position of the benzoxaborole ring is particularly amenable to substitution, allowing for the introduction of a wide range of functional groups that can profoundly influence the molecule's potency, selectivity, and pharmacokinetic profile.[8] Functionalization at this position can introduce chirality, modulate lipophilicity, and provide vectors for further chemical elaboration.[1][8]

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C3-Arylation and -Alkylation

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, are powerful and versatile methods for forming carbon-carbon bonds.[9][10] These reactions have been successfully applied to the C3 position of benzoxaboroles, enabling the introduction of aryl, heteroaryl, and alkyl substituents.

The Suzuki-Miyaura Coupling: Mechanism and Application

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[9][10][11] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

In the context of C3-functionalized benzoxaboroles, the starting material is typically a 3-halo-benzoxaborole, which can be prepared from the corresponding 2-formyl-3-halophenylboronic acid.

Experimental Protocol: Palladium-Catalyzed C3-Arylation of a Benzoxaborole

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3-bromobenzoxaborole with an arylboronic acid.

Materials:

-

3-Bromobenzoxaborole derivative

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add the 3-bromobenzoxaborole (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired C3-arylated benzoxaborole.

Causality Behind Experimental Choices:

-

Catalyst System: Pd(OAc)2 is a common and relatively inexpensive palladium source.[12] Triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

-

Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step, activating the boronic acid.[13]

-

Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Water also plays a role in activating the boronic acid.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[14] This approach has been successfully applied to the C3 position of benzoxaboroles, primarily through palladium-catalyzed reactions.

Palladium-Catalyzed Direct C3-Arylation

The direct C-H arylation of benzoxaboroles typically involves the reaction of a benzoxaborole with an aryl halide in the presence of a palladium catalyst and a suitable oxidant.[15][16][17] The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where a directing group on the benzoxaborole scaffold facilitates the C-H activation step.[18]

Diagram: Proposed Mechanism for Directed C-H Functionalization

Caption: A generalized mechanistic pathway for directed C-H arylation.

Experimental Protocol: Palladium-Catalyzed Direct C3-Arylation of a Benzoxaborole

This protocol describes a general procedure for the direct C-H arylation of a benzoxaborole with an aryl iodide.

Materials:

-

Benzoxaborole derivative

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)2)

-

Potassium pivalate (KOPiv)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a pressure tube, combine the benzoxaborole (1.0 equiv), aryl iodide (1.5 equiv), palladium(II) acetate (0.05 equiv), and potassium pivalate (2.0 equiv).

-

Add anhydrous DMSO to the tube.

-

Seal the tube and heat the reaction mixture to 120-140 °C for 16-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the C3-arylated product.

Causality Behind Experimental Choices:

-

Catalyst: Pd(OAc)2 is a common and effective catalyst for C-H activation reactions.[19]

-

Base/Additive: Potassium pivalate acts as a base to facilitate the deprotonation step and can also serve as a ligand to stabilize the palladium catalyst.

-

Solvent: DMSO is a high-boiling polar aprotic solvent that is often effective in C-H activation reactions.

Nucleophilic Addition to the Benzoxaborole C3 Position

The C3 position of certain benzoxaborole precursors, particularly those derived from 2-formylphenylboronic acids, can be susceptible to nucleophilic attack.[20][21] This provides a direct route to C3-substituted benzoxaboroles with a variety of functional groups.

Addition of Organometallic Reagents

Grignard reagents and organolithium compounds can add to the electrophilic C3 position of appropriately activated benzoxaborole precursors to form C3-alkylated and -arylated products.[22] The reaction typically proceeds through a 1,2-addition mechanism.

Asymmetric Morita–Baylis–Hillman (MBH) Cascade Reaction

A notable example of nucleophilic addition is the asymmetric Morita–Baylis–Hillman (MBH) cascade reaction, which has been employed to synthesize chiral C3-substituted benzoxaboroles.[1] This reaction involves the use of a bifunctional catalyst to promote the enantioselective addition of an activated alkene to a 2-formylphenylboronic acid, leading to the formation of chiral 3-(α-acrylic acid) benzoxaboroles.[1]

Experimental Protocol: Synthesis of 3-Amino Benzoxaboroles